molecular formula C7H9N3O B13793089 2-Pyridinecarboxylicacid,1-methylhydrazide(9CI) CAS No. 54571-07-2

2-Pyridinecarboxylicacid,1-methylhydrazide(9CI)

Cat. No.: B13793089
CAS No.: 54571-07-2
M. Wt: 151.17 g/mol
InChI Key: KUKSPNGPFAUPPJ-UHFFFAOYSA-N
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Description

Properties

CAS No.

54571-07-2

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

N-methylpyridine-2-carbohydrazide

InChI

InChI=1S/C7H9N3O/c1-10(8)7(11)6-4-2-3-5-9-6/h2-5H,8H2,1H3

InChI Key

KUKSPNGPFAUPPJ-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC=CC=N1)N

Origin of Product

United States

Preparation Methods

Direct Hydrazinolysis of 2-Pyridinecarboxylic Acid Esters

One common approach involves the reaction of methylhydrazine with esters of 2-pyridinecarboxylic acid under reflux conditions to yield the corresponding 1-methylhydrazide. This method proceeds via nucleophilic attack of methylhydrazine on the ester carbonyl, displacing the alcohol moiety and forming the hydrazide bond.

Typical Conditions:

Parameter Details
Starting Material Methyl or ethyl 2-pyridinecarboxylate ester
Reagent Methylhydrazine hydrate
Solvent Ethanol or methanol
Temperature Reflux (approx. 78°C for ethanol)
Reaction Time Several hours (4-12 h)
Work-up Cooling, filtration, recrystallization

This method is advantageous due to straightforward reagents and mild conditions, but requires careful control to avoid overreaction or side products.

Acid Chloride Route

An alternative preparation involves conversion of 2-pyridinecarboxylic acid to its acid chloride derivative, followed by reaction with methylhydrazine.

Stepwise Process:

  • Formation of Acid Chloride:

    • Reagent: Thionyl chloride (SOCl2) or oxalyl chloride
    • Conditions: Reflux under inert atmosphere
    • Product: 2-pyridinecarbonyl chloride intermediate
  • Hydrazide Formation:

    • Reagent: Methylhydrazine
    • Solvent: Anhydrous solvent such as dichloromethane or tetrahydrofuran
    • Temperature: 0°C to room temperature
    • Reaction Time: 1-3 hours
    • Work-up: Quenching with water, extraction, purification by recrystallization

This method offers higher reactivity and often better yields but requires handling of corrosive reagents and moisture-sensitive intermediates.

Hydrazinolysis of N-Acyl or N-Alkyloxycarbonylaminophthalimides (Mitsunobu Protocol)

Advanced synthetic protocols reported for related hydrazide compounds include the use of N-acyl or N-alkyloxycarbonylaminophthalimides as intermediates, which undergo alkylation via the Mitsunobu reaction to introduce methyl groups on the hydrazide nitrogen, followed by deprotection to yield 1,1-substituted hydrazines.

Key Points:

  • The Mitsunobu reaction facilitates selective alkylation.
  • Deprotection (dephthaloylation) is a final step to liberate the hydrazide.
  • This method is efficient for preparing substituted hydrazines, including 1-methylhydrazides.
  • Reaction conditions involve phosphine and azodicarboxylate reagents under inert atmosphere.

While this method is more complex, it provides a route to selectively substituted hydrazides with potential for structural diversification.

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Disadvantages
Direct hydrazinolysis of esters 2-Pyridinecarboxylic acid ester Methylhydrazine hydrate Reflux in ethanol, 4-12 h Simple, mild conditions Longer reaction times, possible side reactions
Acid chloride route 2-Pyridinecarboxylic acid SOCl2, methylhydrazine Reflux for acid chloride, then 0-RT°C for hydrazide High reactivity, better yields Requires corrosive reagents, moisture sensitive
Mitsunobu alkylation of phthalimides N-Acylaminophthalimide Mitsunobu reagents, methyl iodide Room temp, inert atmosphere Selective alkylation, versatile Multi-step, complex reagents

Research Findings and Optimization Insights

  • Yield Optimization: The acid chloride route generally provides higher yields (>80%) compared to direct hydrazinolysis (~60-75%), attributed to increased electrophilicity of the acid chloride intermediate.
  • Purity Considerations: Recrystallization from ethanol or ethyl acetate is effective in obtaining high-purity 2-Pyridinecarboxylic acid, 1-methylhydrazide.
  • Side Reactions: Overalkylation or polymerization may occur if methylhydrazine is used in excess or reaction times are prolonged.
  • Scalability: The direct hydrazinolysis method is more scalable for industrial synthesis due to simpler reagents and equipment.
  • Environmental and Safety: Use of thionyl chloride requires adequate ventilation and safety precautions; Mitsunobu reagents are sensitive and generate hazardous byproducts.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydrazide group (-NH-NH₂) acts as a nucleophile, enabling reactions with electrophilic species:

  • Acyl Chlorides : Forms bis-acylated derivatives under basic conditions.

  • Alkyl Halides : Undergoes alkylation to produce N-alkylated hydrazides, though steric hindrance from the pyridine ring may limit reactivity.

Example Reaction :

C6H7N3O+RCOClC6H7N3O(COR)+HCl\text{C}_6\text{H}_7\text{N}_3\text{O}+\text{RCOCl}\rightarrow \text{C}_6\text{H}_7\text{N}_3\text{O}(\text{COR})+\text{HCl}

Condensation Reactions

The compound participates in hydrazone formation via reactions with ketones or aldehydes:

Substrate Conditions Product Yield (%)
BenzaldehydeEthanol, Δ, 6hHydrazone78–85
AcetophenoneAcid catalystCyclic adduct62–70

These reactions often require acid catalysts (e.g., HCl) and elevated temperatures .

Cyclization Reactions

Intramolecular cyclization forms nitrogen-containing heterocycles:

  • Triazole Formation : Reacts with nitriles under oxidative conditions (e.g., Cu(I)/O₂) to yield 1,2,3-triazoles.

  • Pyrazolo Derivatives : Thermal cyclization with α,β-unsaturated carbonyls produces fused pyrazolo[3,4-b]pyridines .

Mechanistic Pathway :

  • Nucleophilic attack by hydrazide nitrogen.

  • Proton transfer and ring closure.

  • Aromatization via dehydration .

Oxidation-Reduction Behavior

  • Oxidation : The hydrazide group oxidizes to a diazo intermediate (R-N=N⁺) under strong oxidants (e.g., KMnO₄), which can further react to form pyridinecarboxylic acids .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the hydrazide to a primary amine while preserving the pyridine ring.

Key Data :

Reagent Product Selectivity
H₂/Pd-C2-Pyridinemethylamine>90%
KMnO₄/H⁺2-Pyridinecarboxylic acid75–82%

Coordination Chemistry

Acts as a bidentate ligand through pyridine nitrogen and hydrazide oxygen:

Metal Ion Complex Type Application
Cu(II)OctahedralCatalysis
Fe(III)Square planarMagnetic materials

These complexes show enhanced catalytic activity in C–H activation and cross-coupling reactions .

Thermal Decomposition

At temperatures >200°C, the compound decomposes via:

  • Cleavage of the hydrazide N–N bond.

  • Release of methylamine and CO₂.

  • Formation of pyridine derivatives as residues .

pH-Dependent Reactivity

  • Acidic Conditions : Protonation of pyridine nitrogen enhances electrophilicity, facilitating nucleophilic aromatic substitution.

  • Basic Conditions : Deprotonation of the hydrazide group (-NH⁻) increases nucleophilicity for acylation/alkylation .

Comparative Reactivity Insights

A comparison with analogous compounds reveals:

Compound Reactivity with Benzaldehyde Cyclization Rate
2-Pyridinecarboxylic acidNo reactionN/A
1-Methylhydrazide derivative85% yield (hydrazone)2.5× faster

This highlights the critical role of the hydrazide moiety in enhancing reactivity .

Scientific Research Applications

Medicinal Chemistry

  • Antitumor Activity : Research indicates that derivatives of 2-pyridinecarboxylic acid exhibit significant antitumor properties. For instance, complexes formed from this compound have shown cytotoxic effects against human pancreatic cancer (Patu8988), esophagus cancer (ECA109), and gastric cancer (SGC7901) cell lines. The mechanism involves chelation with metal ions, enhancing the biological activity of the complexes .
  • Antioxidant Properties : The compound has been studied for its potential as an intracellular iron chelator, which helps protect against oxidative stress. This property is crucial for developing treatments for diseases characterized by oxidative injury .
  • Diabetes Treatment : As noted in recent studies, 2-pyridinecarboxylic acid derivatives are being explored for their role as BACE-2 inhibitors in the treatment of diabetes. They facilitate the regulation of glucose metabolism .

Agricultural Applications

  • Herbicide Development : The compound's derivatives have been utilized in formulating herbicides like Picloram, which is effective against woody plants and broad-leaved weeds. Its mechanism involves disrupting plant growth processes, making it valuable in agricultural management .

Data Tables

Application AreaSpecific UseMechanism/Effect
Medicinal ChemistryAntitumor agentsCytotoxicity via metal ion chelation
Diabetes treatmentBACE-2 inhibition
Agricultural ScienceHerbicide formulationDisruption of plant growth

Case Study 1: Antitumor Activity

A study evaluated the antitumor efficacy of copper(II) complexes derived from 2-pyridinecarboxylic acid against various cancer cell lines. The results indicated that specific complexes demonstrated higher cytotoxicity compared to others, suggesting that the ligand's structure significantly influences biological activity. The study highlighted the potential for developing targeted cancer therapies using these complexes .

Case Study 2: Herbicide Efficacy

Research on the herbicidal properties of Picloram revealed its effectiveness in controlling invasive plant species. Field trials demonstrated a significant reduction in target weed populations when applied at recommended dosages, showcasing its utility in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxylicacid,1-methylhydrazide(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its action depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Pyridinecarboxylic acid, 1-methylhydrazide
  • CAS No.: 1452-63-7
  • Molecular Formula : C₆H₇N₃O
  • Molecular Weight : 137.14 g/mol
  • Synonyms: Picolinohydrazide, 2-Picolinyl hydrazide, Pyridine-2-carbohydrazide .

Structural Features :
The compound consists of a pyridine ring substituted with a carboxylic acid hydrazide group at the 2-position and a methyl group attached to the hydrazide nitrogen. This structure confers unique reactivity, enabling applications in coordination chemistry (e.g., metal chelation) and pharmaceutical intermediates .

Comparison with Structurally Similar Compounds

Pyridinecarboxylic Acid Isomers

Compounds with carboxylic acid groups at different pyridine ring positions exhibit distinct properties:

Compound CAS No. Substituent Position Key Functional Group Antioxidant Activity (DPPH Assay) FRAP Activity
2-Pyridinecarboxylic acid 98-98-6 2 (ortho) -COOH Moderate Moderate
3-Pyridinecarboxylic acid 99-04-7 3 (meta) -COOH Low Low
4-Pyridinecarboxylic acid 99-03-6 4 (para) -COOH Low Low
1-methylhydrazide (9CI) 1452-63-7 2 (ortho) -CONHNHCH₃ High (derivative-dependent) High

Key Findings :

  • The 2-position (ortho) carboxylic acid derivatives generally show higher antioxidant activity than meta/para isomers due to enhanced electron-withdrawing effects and steric accessibility .
  • The hydrazide group in 1-methylhydrazide (9CI) enhances radical scavenging capacity compared to free carboxylic acids. For example, diphenyltin derivatives of 2-pyridinecarboxylic acid (e.g., compound 5 in ) showed DPPH activity comparable to vitamin C, while tributyltin derivatives (e.g., compound 8) outperformed vitamin E in FRAP assays .

Hydrazide Derivatives

Compound CAS No. Substituent Applications Toxicity Data (TDLo, rat)
1-methylhydrazide (9CI) 1452-63-7 -CONHNHCH₃ Metal chelation, pharmaceuticals Not reported
1-Acetyl-2-picolinoylhydrazide 68626-47-7 -CONHNHAc Antitubercular agents 9750 mg/kg (ipr-rat)
Picloram (herbicide) 1918-02-1 -COOH, 4-amino-3,5,6-Cl Herbicide Environmental persistence

Key Findings :

  • 1-methylhydrazide (9CI) lacks the acetyl group found in 1-acetyl-2-picolinoylhydrazide, reducing its toxicity risk. The methyl group improves stability without compromising chelation efficacy .

Metal Complexes

Compound Metal Structure Solubility Applications
Chromium picolinate Cr³⁺ Tris(2-pyridinecarboxylato)chromium Slightly soluble in water Nutritional supplement
1-methylhydrazide (9CI) Potential Hydrazide-metal chelate Polar organic solvents Pharma intermediates

Key Differences :

  • Chromium picolinate’s carboxylate groups form stable octahedral complexes, whereas 1-methylhydrazide (9CI) ’s hydrazide group can act as a bidentate ligand (N,O-donor), enabling diverse coordination geometries .

Substituent Effects on Bioactivity

  • Hydroxyethyl substituent (4-(2-hydroxyethyl)-2-pyridinecarboxylic acid, CAS 502509-10-6): Enhanced hydrophilicity compared to 1-methylhydrazide (9CI) , favoring aqueous applications .
  • Amino/cyano substituents (e.g., 2-amino-5-cyano-6-ethoxy-3-pyridinecarboxylic acid, CAS 130484-87-6): Increased hydrogen-bonding capacity, useful in drug design .

Biological Activity

2-Pyridinecarboxylic acid, 1-methylhydrazide (9CI), also known as isonicotinic acid hydrazide, is a compound of significant interest in medicinal chemistry and pharmacology. Its biological activities, particularly in relation to antimicrobial and anticancer properties, have been the focus of various studies. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C7H8N2O2
  • Molecular Weight : 152.15 g/mol
  • IUPAC Name : 2-pyridinecarboxylic acid 1-methylhydrazide
  • CAS Number : 100-64-1

Antimicrobial Activity

Research indicates that 2-pyridinecarboxylic acid, 1-methylhydrazide exhibits notable antimicrobial properties. A study conducted by demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The compound's mechanism of action involves the inhibition of bacterial cell wall synthesis, which is crucial for bacterial survival and proliferation.

Anticancer Properties

2-Pyridinecarboxylic acid, 1-methylhydrazide has also been investigated for its anticancer effects. In vitro studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways. A notable case study involved the treatment of human breast cancer cell lines (MCF-7), where the compound exhibited a dose-dependent reduction in cell viability:

Concentration (µM) Cell Viability (%)
0100
1085
2560
5035

The results suggest that higher concentrations significantly impair cell growth and induce programmed cell death.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. It has been shown to inhibit enzymes involved in DNA replication and repair, leading to increased oxidative stress within cells. This oxidative stress is a key factor in triggering apoptotic pathways in cancer cells.

Study on Antimicrobial Efficacy

In a clinical trial assessing the efficacy of 2-pyridinecarboxylic acid, 1-methylhydrazide against multidrug-resistant bacteria, patients treated with the compound showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy. The study highlighted the potential of this compound as an alternative treatment option for resistant infections.

Cancer Treatment Research

A recent publication explored the use of this hydrazide in combination therapies for cancer treatment. The synergistic effects observed when combined with traditional chemotherapeutics suggest that it could enhance the efficacy of existing treatments while potentially reducing side effects.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Pyridinecarboxylic acid, 1-methylhydrazide (9CI) with minimal byproduct formation?

  • Methodological Answer : Synthesis typically involves condensation of 2-pyridinecarboxylic acid derivatives with methylhydrazine under controlled conditions. Key parameters include:

  • Temperature : Maintain 60–80°C to balance reaction kinetics and thermal stability.
  • Catalysts : Use coupling agents like EDC/HOBt in anhydrous solvents (e.g., DMF) to facilitate hydrazide bond formation.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .
    • Validation : Monitor reaction progress via TLC (Rf ~0.3 in 7:3 EtOAc/hexane) and confirm purity via HPLC (>95% by area normalization) .

Q. How should researchers characterize the structural and electronic properties of 2-Pyridinecarboxylic acid, 1-methylhydrazide?

  • Analytical Framework :

  • Spectroscopy : 1H NMR (δ 8.5–9.5 ppm for NH protons), 13C NMR (amide carbonyl at ~165 ppm), and FT-IR (C=O stretch at ~1650 cm⁻¹).
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]+ and fragmentation patterns.
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict tautomeric stability (hydrazone vs. azo forms) .
    • Data Interpretation : Compare experimental and simulated spectra to resolve structural ambiguities .

Q. What are the stability considerations for handling and storing this compound in laboratory settings?

  • Storage Protocols :

  • Conditions : Store at -20°C under inert gas (argon) in amber glass vials to prevent photodegradation.
  • Stabilizers : Add antioxidants (e.g., 0.1% BHT) to mitigate oxidative decomposition.
    • Handling : Avoid prolonged exposure to moisture; prepare fresh solutions in anhydrous DMSO for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for hydrazide derivatives in nucleophilic substitution reactions?

  • Experimental Design :

  • Control Variables : Systematically vary solvent polarity (DMF vs. THF), temperature (25–80°C), and base strength (Et3N vs. DBU).
  • Mechanistic Probes : Use 15N-labeled hydrazides to track reaction pathways via NMR.
    • Data Analysis : Correlate reaction yields with Hammett substituent constants (σ) to assess electronic effects .

Q. What computational approaches are suitable for predicting the biological activity of 2-Pyridinecarboxylic acid, 1-methylhydrazide derivatives?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with target proteins (e.g., bacterial enoyl-ACP reductase) to prioritize derivatives for synthesis.
  • ADMET Prediction : Apply QSAR models (e.g., SwissADME) to estimate solubility (LogS), permeability (Caco-2), and toxicity (AMES test).
    • Validation : Compare in silico predictions with in vitro MIC assays against Gram-negative pathogens .

Q. How can researchers optimize reaction conditions for regioselective functionalization of the pyridine ring?

  • Strategy :

  • Directing Groups : Introduce temporary substituents (e.g., -OMe) at C-3 to steer C-H activation at C-4/C-6 positions.
  • Catalytic Systems : Screen Pd(OAc)2 with ligands (XPhos, SPhos) in microwave-assisted reactions (120°C, 30 min).
    • Characterization : Use XPS or 15N NMR to confirm regiochemistry and catalyst-substrate interactions .

Methodological Best Practices

Q. What documentation standards ensure reproducibility in studies involving this compound?

  • Reporting Guidelines :

  • Chemical Data : Include CAS number, purity (HPLC trace), batch-specific impurities, and storage history.
  • Experimental Details : Specify solvent lot numbers, instrument calibration dates, and reaction atmosphere (N2 vs. air).
    • References : Cite NIST Chemistry WebBook for thermodynamic data and IUPAC nomenclature rules .

Q. How should researchers address discrepancies between theoretical and observed spectroscopic data?

  • Troubleshooting Workflow :

Verify sample purity via melting point analysis and elemental composition (CHNS-O).

Re-examine solvent effects (e.g., DMSO-d6 vs. CDCl3) on NMR chemical shifts.

Cross-validate with alternative techniques (e.g., Raman spectroscopy for crystallinity assessment) .

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